molecular formula C7H12O2 B153444 (R)-3-Methylene-4-hydroxy-2-hexanone CAS No. 136378-00-2

(R)-3-Methylene-4-hydroxy-2-hexanone

Cat. No. B153444
M. Wt: 128.17 g/mol
InChI Key: QJDSREBWOROHEM-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-Methylene-4-hydroxy-2-hexanone is a chemical compound that belongs to the family of ketones. It is also known as (R)-MHOH and is commonly used in various scientific research applications. This compound has gained significant attention in the scientific community due to its unique properties and potential applications.

Mechanism Of Action

The exact mechanism of action of (R)-3-Methylene-4-hydroxy-2-hexanone is not fully understood. However, it is believed to act as a chiral auxiliary in various reactions, leading to the formation of chiral products.

Biochemical And Physiological Effects

(R)-3-Methylene-4-hydroxy-2-hexanone has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it is non-toxic and does not have any significant adverse effects on human health.

Advantages And Limitations For Lab Experiments

The main advantage of using (R)-3-Methylene-4-hydroxy-2-hexanone in lab experiments is its high enantiomeric purity, which makes it useful in the synthesis of chiral compounds. However, its main limitation is its high cost, which makes it less accessible to researchers.

Future Directions

There are several future directions for the research on (R)-3-Methylene-4-hydroxy-2-hexanone. Some of these include:
1. Studying its potential use as a chiral building block in the synthesis of various natural products.
2. Investigating its potential applications in the pharmaceutical and agrochemical industries.
3. Developing new and more efficient methods for the synthesis of (R)-3-Methylene-4-hydroxy-2-hexanone.
4. Studying its potential use as a chiral auxiliary in various reactions.
In conclusion, (R)-3-Methylene-4-hydroxy-2-hexanone is a unique and useful compound that has potential applications in various scientific research fields. Its high enantiomeric purity makes it useful in the synthesis of chiral compounds, and it has been extensively studied for its potential applications in the pharmaceutical and agrochemical industries. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

(R)-3-Methylene-4-hydroxy-2-hexanone can be synthesized using various methods. One of the most commonly used methods is the asymmetric synthesis method, which involves the use of chiral catalysts. This method is preferred as it results in high yields and high enantiomeric purity.

Scientific Research Applications

(R)-3-Methylene-4-hydroxy-2-hexanone has been extensively studied for its potential applications in various scientific research fields. It has been found to be useful in the synthesis of various chiral compounds, which have potential applications in the pharmaceutical and agrochemical industries. This compound has also been studied for its potential use as a chiral building block in the synthesis of various natural products.

properties

CAS RN

136378-00-2

Product Name

(R)-3-Methylene-4-hydroxy-2-hexanone

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

(4R)-4-hydroxy-3-methylidenehexan-2-one

InChI

InChI=1S/C7H12O2/c1-4-7(9)5(2)6(3)8/h7,9H,2,4H2,1,3H3/t7-/m1/s1

InChI Key

QJDSREBWOROHEM-SSDOTTSWSA-N

Isomeric SMILES

CC[C@H](C(=C)C(=O)C)O

SMILES

CCC(C(=C)C(=O)C)O

Canonical SMILES

CCC(C(=C)C(=O)C)O

synonyms

2-Hexanone, 4-hydroxy-3-methylene-, (R)- (9CI)

Origin of Product

United States

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